Methyl 4-amino-2,5-dimethylbenzoate
Description
Significance of Substituted Benzoate (B1203000) Esters in Organic Chemistry
Substituted benzoate esters are a cornerstone of organic chemistry, serving as versatile intermediates in a multitude of synthetic pathways. The benzene (B151609) ring, adorned with various functional groups, offers a stable yet reactive scaffold for constructing more complex molecules. The ester functional group, in particular, can be readily synthesized and subjected to a range of transformations, including hydrolysis, amidation, and reduction, making it a valuable handle in multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com The nature and position of the substituents on the benzoate ring profoundly influence the molecule's electronic properties, reactivity, and steric hindrance, thereby allowing for fine-tuning of its chemical behavior. This tunability is a key reason for their widespread use in the synthesis of pharmaceuticals, agrochemicals, and materials.
Overview of Aromatic Amine and Ester Functional Groups in Research Contexts
The aromatic amine and ester functional groups are fundamental components in the design of new molecules with specific functions. The aromatic amine group is a key feature in many biologically active compounds and serves as a precursor for the formation of a wide array of other functional groups. Its basicity and nucleophilicity are influenced by the electronic nature of other substituents on the aromatic ring.
The ester group, a derivative of a carboxylic acid, is prevalent in nature, contributing to the fragrances of fruits and flowers. In a research context, esters are crucial intermediates. Their synthesis, most commonly through the Fischer-Speier esterification of a carboxylic acid and an alcohol under acidic catalysis, is a fundamental reaction in organic chemistry. organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and various techniques are employed to drive it towards the formation of the ester. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the ester carbonyl group allows for its conversion into other functional groups, making it a valuable synthetic tool.
Research Trajectory of Methyl 4-amino-2,5-dimethylbenzoate within Aminobenzoate Chemistry
While the broader class of aminobenzoate esters has been extensively studied, the specific research trajectory of this compound appears to be more focused and specialized. Its structural isomer, Methyl 5-amino-2,4-dimethylbenzoate, has a documented presence in chemical databases with more extensive information available. nih.gov For this compound, much of the available information positions it as a chemical intermediate, likely synthesized for specific, targeted applications in organic synthesis rather than as a widely studied end-product itself. uni.lu Its value likely lies in the unique substitution pattern on the benzene ring, which can direct further chemical modifications to specific positions.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXKISPMWOIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297836 | |
| Record name | methyl 4-amino-2,5-dimethylbenzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40297836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21339-74-2 | |
| Record name | 21339-74-2 | |
| Source | DTP/NCI | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-amino-2,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-AMINO-2,5-DIMETHYLBENZOATE | |
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Synthetic Methodologies and Strategies for Methyl 4 Amino 2,5 Dimethylbenzoate and Analogues
Classical Synthetic Approaches
Classical synthetic routes remain fundamental in the preparation of methyl 4-amino-2,5-dimethylbenzoate and related compounds. These methods are well-established and widely used in organic synthesis.
Esterification Reactions for Methyl Benzoate (B1203000) Derivatives
Fischer esterification is a primary method for converting carboxylic acids to esters. chegg.combyjus.com This acid-catalyzed reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chegg.comyoutube.com For instance, p-aminobenzoic acid can be esterified with ethanol (B145695) to produce ethyl p-aminobenzoate, commonly known as benzocaine. chegg.comlibretexts.org The reaction is reversible, and to drive it towards the product, water is often removed, or an excess of the alcohol is used. byjus.com
A general procedure for the Fischer esterification of p-aminobenzoic acid involves dissolving it in an alcohol like ethanol, followed by the dropwise addition of a strong acid catalyst. chegg.com The mixture is then typically heated under reflux. chegg.comsciencemadness.org After cooling, the reaction mixture is neutralized to precipitate the ester, which can then be collected by filtration. libretexts.orgsciencemadness.org
Table 1: Examples of Fischer Esterification for Aminobenzoate Synthesis
| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
| p-aminobenzoic acid | Ethanol | Sulfuric Acid | Ethyl p-aminobenzoate (Benzocaine) | chegg.comlibretexts.org |
| 4-aminobenzoic acid | Methanol (B129727) | Sulfuric Acid | Methyl 4-aminobenzoate (B8803810) | sciencemadness.org |
| 3-hydroxy-4-nitrobenzoic acid | Methanol | Sulfuric Acid | Methyl 3-hydroxy-4-nitrobenzoate | nih.gov |
Amine Group Introduction and Modification Strategies
The introduction of an amine group onto an aromatic ring is a crucial step in the synthesis of many aminobenzoate derivatives. Traditional methods often involve the reduction of a nitro group, but direct amination techniques are also employed. Modern methods like the Buchwald-Hartwig and Ullmann reactions provide efficient ways to form C-N bonds, though they often rely on expensive transition metal catalysts. nih.gov
Continuous flow processing has been shown to significantly intensify amination reactions of aryl halides and esters, allowing for safer operation at elevated temperatures. nih.gov Another approach involves the nickel-catalyzed decarbonylative amination of aryl esters, which directly converts esters to amines. kaust.edu.sa
Modification of an existing amine group is also a common strategy. For example, acetylation of p-aminobenzoic acid is a step in the synthesis of some derivatives. researchgate.net
Nitration and Subsequent Reduction Routes to Amino Esters
A common and well-established route for the synthesis of aromatic amines involves the nitration of an aromatic ring followed by the reduction of the resulting nitro group. oup.comoup.com This two-step process is a versatile method for introducing an amino group in a specific position on the benzene (B151609) ring.
The nitration of methyl benzoate, for example, is a classic electrophilic aromatic substitution reaction. ma.edumnstate.edu It is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. webassign.netumkc.edu The ester group is an electron-withdrawing group, which directs the incoming nitro group primarily to the meta position. umkc.eduaiinmr.com
Following nitration, the nitro group is reduced to an amine. A variety of reducing agents can be used for this transformation. sciencemadness.org Common methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. sciencemadness.orgsciencemadness.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is another effective method. sciencemadness.org
For example, the reduction of methyl 3-nitrobenzoate to methyl 3-aminobenzoate (B8586502) can be achieved quantitatively using hydrogen gas over a Pd/C catalyst in methanol. sciencemadness.org Alternatively, reducing agents like sodium dithionite (B78146) can be used, particularly for the reduction of the corresponding nitrobenzoic acid before esterification. sciencemadness.org
Table 2: Reagents for Nitration and Reduction of Benzoate Derivatives
| Reaction | Reagents | Substrate Example | Product Example | Reference |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl benzoate | Methyl 3-nitrobenzoate | ma.eduwebassign.net |
| Reduction | Fe / HCl | Nitroarenes | Amino-arenes | sciencemadness.org |
| Reduction | Sn / HCl | 4-nitrobenzoic acid | 4-aminobenzoic acid | sciencemadness.org |
| Reduction | H₂, Pd/C | Methyl 3-nitrobenzoate | Methyl 3-aminobenzoate | sciencemadness.org |
| Reduction | Sodium dithionite | 3-nitrobenzoic acid | 3-aminobenzoic acid | sciencemadness.org |
Condensation Reactions in the Synthesis of Related Hydrazones and Benzoylhydrazides
Condensation reactions are fundamental in organic synthesis, involving the combination of two molecules to form a larger molecule with the elimination of a small molecule, often water. ebsco.comlibretexts.orglibretexts.org This type of reaction is key to synthesizing various derivatives from this compound, such as hydrazones and benzoylhydrazides.
Hydrazones are synthesized through the condensation reaction of a hydrazide, like 4-dimethylaminobenzohydrazide, with an aldehyde or a ketone. nih.gov This reaction can be catalyzed by acids, and even eco-friendly catalysts like citric acid have been used effectively. nih.gov The resulting hydrazones often have interesting biological activities. nih.gov
Similarly, benzoylhydrazides can be involved in condensation reactions to form more complex heterocyclic structures. The synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines, can start from derivatives of p-aminobenzoic acid through condensation reactions with different reagents. researchgate.net
Hydrolysis and Re-esterification Pathways
The hydrolysis of esters back to their corresponding carboxylic acids and alcohols is a common transformation, typically carried out under acidic or basic conditions. byjus.com This reaction can be a deliberate step in a synthetic sequence to modify other parts of the molecule before re-introducing the ester group.
For instance, if a reaction condition required to modify another functional group on the aromatic ring is incompatible with the ester, the ester can be hydrolyzed to the more robust carboxylic acid. After the desired modification, the carboxylic acid can be re-esterified. sciencemadness.org
Re-esterification can be achieved through the Fischer esterification method as previously described. byjus.com Another method is transesterification, where an ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. google.com This can be useful for preparing different ester analogues from a common precursor.
Advanced and Specialized Synthetic Procedures
Beyond the classical methods, a range of advanced and specialized synthetic procedures have been developed for the synthesis of aminobenzoate derivatives. These methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance.
One such advanced method is the nickel-catalyzed decarbonylative amination of aryl esters. kaust.edu.sa This reaction allows for the direct conversion of an ester functional group into an amine, providing a novel and efficient route to these compounds. The process has been shown to be effective for a variety of aryl and heteroaryl esters. kaust.edu.sa
Continuous flow processing represents another significant advancement, particularly for amination reactions. nih.gov This technology enables reactions to be carried out safely at elevated temperatures and pressures, leading to significant process intensification and higher yields in shorter reaction times. nih.gov
Furthermore, specialized procedures have been developed for the synthesis of complex substituted aminobenzoate analogues. For example, a convenient synthetic approach for new methyl 2-aminobenzo[d]thiazole-6-carboxylates has been developed, which involves the cyclization of methyl p-aminobenzoates. nih.gov This method allows for the rapid generation of a library of derivatives for applications in drug discovery. nih.gov
Transesterification and Condensation in Benzoic Acid Derivative Synthesis
Condensation and transesterification reactions are fundamental to the synthesis of benzoate esters. The most common approach is the Fischer-Speier esterification, a direct acid-catalyzed reaction between a carboxylic acid and an alcohol. For instance, Methyl 4-aminobenzoate has been synthesized via the Fischer esterification of 4-aminobenzoic acid with a large excess of methanol, using concentrated sulfuric acid as the catalyst. sciencemadness.org This reversible reaction is typically driven to completion by using one of the reactants in excess. sciencemadness.org
Direct condensation of carboxylic acids and amines to form amides, a related class of derivatives, can be mediated by reagents like titanium tetrachloride (TiCl₄). nih.gov Optimization of this reaction has shown that using pyridine (B92270) as both a solvent and a base can lead to high yields of the corresponding amide. nih.gov Another mild condensation method is the Schotten-Baumann reaction, which is conducted in a basic aqueous environment at room temperature and can be used to combine aromatic acid chlorides with amines or phenols to produce amides and esters, respectively. brazilianjournals.com.br
Transesterification offers an alternative route, particularly for converting an existing ester into a new one. For example, various derivatives of benzoic acid have been synthesized through the transesterification of methyl benzoate with different alcohols (l,n-diols) and diamines. researchgate.net While often catalyzed by strong acids like sulfuric acid, this can lead to environmental concerns due to acid waste and corrosion. researchgate.net
Lewis Acid Catalyzed Cycloadditions in Nitroalkene Chemistry
Lewis acid catalysis plays a crucial role in controlling the stereochemistry of cycloaddition reactions, which are powerful tools for constructing complex ring systems that can serve as precursors to benzoate analogues. The [4 + 2] cycloaddition of nitroalkenes, in particular, is highly influenced by the choice of Lewis acid. nih.gov
Research on the cycloaddition of nitroalkenes with chiral vinyl ethers has demonstrated that different Lewis acids can direct the reaction towards different stereochemical outcomes. nih.gov For example, most titanium-based Lewis acids and tin tetrachloride (SnCl₄) show a high selectivity for one diastereomer, whereas aluminum-based Lewis acids can favor the opposite. nih.gov The stereoselectivity is dependent on factors such as the halide-to-alkoxide ratio in titanium-based catalysts and subtle steric changes in the Lewis acid-nitroalkene complex. nih.gov This level of control is vital for the asymmetric synthesis of complex molecules.
| Lewis Acid Catalyst | Predominant Stereochemical Outcome | Key Findings |
| TiCl₄, TiBr₃(Oi-Pr), SnCl₄ | High "exo" approach selectivity | Increasing the halide content (e.g., from chloride to bromide) increases selectivity. nih.gov |
| Aluminum-based (MAPh, ATPh) | Selective for the opposite internal diastereomer | Demonstrates that the choice of metal center can switch the stereochemical preference. nih.gov |
| TiCl₂(Oi-Pr)₂ | High selectivity for a specific internal diastereomer (lk) | This unique selectivity is proposed to arise from either Coulombic stabilization or precomplexation of the vinyl ether to the Lewis acid. nih.gov |
Multi-component Reactions for Aminated Structures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, offer a highly efficient route to complex aminated structures. nih.gov Classical MCRs that are relevant for synthesizing aminated scaffolds include:
The Mannich Reaction : This reaction combines an amine, an aldehyde, and a compound with an active hydrogen to form aminomethyl derivatives. nih.gov
The Strecker Reaction : As the first-ever described MCR, it involves the reaction of an amine, a ketone or aldehyde, and a cyanide salt to produce α-aminonitriles, which are precursors to amino acids. nih.gov
The Ugi Reaction : This four-component reaction provides α-aminoamides from an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. rug.nl
More recently, a zinc-mediated carbonyl alkylative amination (CAA) reaction has been developed as a robust method for synthesizing complex α-branched amines. acs.orgorganic-chemistry.org This transformation is significant because it allows for the creation of α-tertiary amines, a structural motif found in many biologically active molecules, which is a class of compounds that is difficult to access via traditional reductive amination. acs.org The reaction tolerates a wide range of functional groups, making it a versatile tool for medicinal chemistry. organic-chemistry.org
Streamlined Total Synthesis Approaches for Complex Analogues
Efficient total synthesis of complex analogues of this compound often relies on streamlined strategies that build molecular complexity quickly. The union of multi-component reactions (MCRs) is a powerful concept in this regard. rug.nl This strategy involves designing a sequence where the product of one MCR contains the necessary functional groups to participate in a subsequent MCR, rapidly assembling highly complex scaffolds. rug.nl
For example, a product from a Groebke-Bienaymé-Blackburn three-component reaction can be used as a substrate in a subsequent Ugi or Passerini MCR, demonstrating how these reactions can be strategically combined. rug.nl Similarly, condensation-based reactions can be used to build aromatic systems from simpler cyclic precursors. The synthesis of N-benzylindoles from indolines and aldehydes, catalyzed by benzoic acid, illustrates a redox-isomerization strategy that creates aromatic complexity in a single step. nih.gov These approaches, which minimize intermediate purification steps and maximize step economy, are central to modern, efficient total synthesis. nih.gov
Green Chemistry Principles in the Synthesis of Benzoate Esters
The principles of green chemistry are increasingly influencing the synthesis of benzoate esters, aiming to reduce the environmental impact of chemical processes by using safer solvents, reagents, and catalysts.
Utilization of Green Reagents and Solvents (e.g., Water, Ionic Liquids, Supercritical CO₂)
The push for greener synthesis has led to the exploration of alternative reaction media to replace hazardous volatile organic compounds (VOCs).
Ionic Liquids (ILs) : These salts, which are liquid at or near room temperature, are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and non-flammability. acs.orgimperial.ac.uk They can act as both the solvent and the catalyst in esterification reactions. researchinschools.org A key advantage is that the ester product is often immiscible with the IL, allowing for simple separation by decantation and recycling of the ionic liquid. researchinschools.orgajast.net The reaction rate in ILs can be tuned, with studies showing that low basicity solvents lead to faster esterification. acs.orgimperial.ac.uk
Supercritical Carbon Dioxide (scCO₂) : As a reaction medium, scCO₂ is non-toxic, non-flammable, inexpensive, and readily available. bhu.ac.in Its properties can be tuned by altering pressure and temperature. mrforum.com Using scCO₂ can significantly enhance the yield of esterification reactions compared to solvent-free or traditional solvent-based systems. mdpi.com It is particularly effective when used with enzyme catalysts like lipase (B570770), representing a promising and environmentally friendly alternative to organic solvents. mdpi.com
Water : As the most environmentally benign solvent, water is an ideal medium for green synthesis. While esterification is a condensation reaction that produces water, making the use of water as a solvent seem counterintuitive, certain catalytic systems make it possible. Polymer-supported lipases, such as Novozym-435, have shown remarkable activity in catalyzing esterification reactions using only water as the medium. rsc.org This approach has been successfully applied to pharmaceutically relevant compounds. rsc.org
Other Green Solvents : Research has also identified other less hazardous solvents for esterification. Acetonitrile has been used as a greener alternative to chlorinated solvents in Steglich esterifications, providing comparable rates and yields. nih.gov Furthermore, solvent selection guides have been developed to help chemists choose safer and more sustainable options, with dimethyl carbonate (DMC) being identified as a favorable replacement for solvents like dichloromethane (B109758) (DCM). rsc.orgrsc.org
Application of Green Catalysis in Ester Synthesis
Green catalysis focuses on developing efficient, reusable, and non-toxic catalysts to replace traditional hazardous ones like strong mineral acids.
Biocatalysts : Enzymes, particularly lipases, are highly effective green catalysts for ester synthesis. Novozym-435, an immobilized lipase, can catalyze esterifications efficiently in water, a significant green achievement for a dehydration reaction. rsc.org Lipases also show excellent stability and activity in supercritical CO₂. mdpi.com
Heterogeneous Solid Catalysts : Using solid catalysts simplifies product purification and allows for catalyst recycling. Examples include:
Ion-Exchange Resins : Dried Dowex H+ cation-exchange resins are effective, reusable catalysts for various esterification reactions. nih.gov
Pillared Clays : Aluminum-pillared bentonite (B74815) clay, an eco-friendly solid acid catalyst, has been shown to be highly active in ester synthesis, achieving high conversion rates. ui.ac.id
Functionalized Supports : Hydrophobic catalysts, such as phosphotungstic acid functionalized onto a silica (B1680970) support (MCM-41), have been developed to effectively catalyze esterification even in aqueous solutions. mdpi.com
Deep Eutectic Solvents (DES) : DES are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that have a much lower melting point than their individual components. dergipark.org.tr They are attractive as green catalysts due to their low cost, ease of preparation, and biodegradability. Certain DES, such as those made from p-toluenesulfonic acid and choline (B1196258) chloride, can act as highly effective dual-purpose solvent-catalysts for the synthesis of benzoic acid esters, achieving high conversions in solvent-free conditions. dergipark.org.trresearchgate.net
Advanced Metallic Catalysts : Researchers have developed novel bimetallic oxide clusters (e.g., RhRuOₓ/C) that demonstrate exceptional activity for ester synthesis. labmanager.com A key green feature of these catalysts is their ability to use molecular oxygen, an abundant and environmentally benign substance, as the sole oxidant, with water being the only byproduct. labmanager.com
Mechanochemical Ball Milling Techniques for Derivativation
Mechanochemical ball milling represents a significant advancement in green chemistry, offering an efficient, solvent-free, and often more rapid alternative to conventional solution-phase synthesis. This technique utilizes mechanical force to induce chemical reactions between solid-state reactants, which can lead to unique reactivity and product selectivity. While specific studies detailing the derivatization of this compound using ball milling are not extensively documented in current literature, the reactivity of its primary functional groups—the aromatic amine and the methyl ester—makes it an excellent candidate for such transformations. The following sections explore potential derivatization strategies for this compound based on established mechanochemical methodologies for analogous compounds.
Derivatization via N-Acylation of the Amino Group
The aromatic amino group of this compound is a prime site for derivatization, particularly for the formation of N-aryl amides. Mechanochemical methods have been successfully employed for the acylation of anilines with carboxylic acids, often facilitated by coupling agents under solvent-free or liquid-assisted grinding (LAG) conditions. These reactions are typically rapid and high-yielding.
A number of mechanochemical approaches for the synthesis of amides from amines and carboxylic acids have been developed, utilizing various coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), carbonyldiimidazole (CDI), or 2,4,6-trichloro-1,3,5-triazine with triphenylphosphine. acs.orgrsc.org For instance, the synthesis of various amides has been achieved by activating carboxylic acids with CDI in a ball mill, followed by the addition of an amine. rsc.org This process allows for the rapid formation of the amide bond and simplifies product purification, often requiring only water-based workups. rsc.org
Continuous flow mechanochemical synthesis has also been demonstrated for amide and peptide bond formation, achieving high yields in minutes at room temperature, and is scalable to the gram level. digitellinc.com These solvent-free methods highlight the potential for efficient and environmentally benign synthesis of N-acylated derivatives of this compound.
Table 1: Examples of Mechanochemical N-Acylation of Aromatic Amines
| Amine Reactant | Acylating Agent | Conditions | Product | Yield (%) | Reference |
| Aniline (B41778) | Benzoic Acid | CDI, Ball Mill | N-Phenylbenzamide | High | rsc.org |
| p-Toluidine | Benzoic Acid | Thermo-mechanochemical | N-(p-tolyl)benzamide | Quantitative | |
| Various Anilines | Various Carboxylic Acids | Continuous Screw Reactor | Various N-Aryl Amides | 80-90% | digitellinc.com |
This table presents illustrative examples of mechanochemical N-acylation on analogous aromatic amines to demonstrate the potential applicability to this compound.
Derivatization via Amidation of the Ester Group
The methyl ester functionality of this compound offers another handle for derivatization through direct amidation. Research has demonstrated that ball milling can facilitate the direct reaction between esters and amines to form amides, often with the aid of a sub-stoichiometric amount of a base like potassium tert-butoxide (KOtBu). ucm.es This method is notable for its operational simplicity and broad applicability to a diverse range of esters and amines, including challenging or sterically hindered substrates.
The scope of this mechanochemical amidation has been shown to be extensive, with good to excellent yields for both electron-rich and electron-poor benzoate esters. ucm.es A key observation is that the physical state of the starting materials (solid or liquid) can influence the reaction rate, a unique aspect of mechanochemical synthesis. ucm.es This direct, solvent-free amidation platform has been successfully applied to the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, and has been scaled up to the gram level, underscoring its industrial potential. ucm.es
Table 2: Examples of Mechanochemical Amidation of Benzoate Esters
| Ester Reactant | Amine Reactant | Conditions | Product | Yield (%) | Reference |
| Ethyl Benzoate | Morpholine | KOtBu, Ball Mill, 1h | 4-Benzoylmorpholine | 98% | ucm.es |
| Methyl 4-bromobenzoate | Morpholine | KOtBu, Ball Mill, 2h | 4-(4-Bromobenzoyl)morpholine | ~99% | ucm.es |
| Ethyl Benzoate | Ammonium Chloride | KOtBu, Ball Mill | Benzamide | 16% (unoptimized) | ucm.es |
| Methyl Benzoate | Various Amines | KOtBu, Ball Mill | Various N-Substituted Benzamides | 55-98% | ucm.es |
This table provides examples of the direct mechanochemical amidation of benzoate esters, illustrating the potential for derivatizing the ester group of this compound.
Spectroscopic Characterization Methodologies and Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H-NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. In the case of Methyl 4-amino-2,5-dimethylbenzoate, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets for the protons on the benzene (B151609) ring, whose positions are influenced by the electron-donating amino group and the two methyl groups, as well as the electron-withdrawing methyl ester group. The aliphatic region would contain signals for the three methyl groups (the two on the ring and the one from the ester) and a broad signal for the amine protons.
Although specific, verified experimental spectra for this exact compound are not widely published, a patent document provides electrospray ionization mass spectrometry (ESIMS) data for a product identified as this compound, confirming its molecular mass. google.com The expected signals in a ¹H-NMR spectrum, based on standard chemical shift values and substituent effects, are detailed in the table below.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.2-7.4 | Singlet | 1H |
| H-6 | ~6.5-6.6 | Singlet | 1H |
| -NH₂ | ~3.5-4.5 (variable) | Broad Singlet | 2H |
| -OCH₃ (ester) | ~3.8 | Singlet | 3H |
| C5-CH₃ | ~2.4 | Singlet | 3H |
| C2-CH₃ | ~2.1 | Singlet | 3H |
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, ten distinct signals are expected, corresponding to each of the unique carbon atoms in the structure. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbonyl carbon of the ester group typically appears significantly downfield (around 167 ppm). The carbons bearing the amino and methyl groups, as well as the unsubstituted aromatic carbons, would have characteristic shifts that help confirm the substitution pattern.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~167 |
| C-4 (-NH₂) | ~145 |
| C-1 (-COOCH₃) | ~120 |
| C-2 (-CH₃) | ~135 |
| C-5 (-CH₃) | ~130 |
| C-3 | ~125 |
| C-6 | ~115 |
| -OCH₃ (ester) | ~52 |
| C5-CH₃ | ~20 |
| C2-CH₃ | ~17 |
The structural elucidation of this compound is achieved by a comprehensive analysis of its NMR data. In the ¹H-NMR spectrum, the presence of two singlets in the aromatic region is a key indicator of the 1,2,4,5-tetrasubstituted pattern of the benzene ring, as the aromatic protons at positions 3 and 6 have no adjacent protons to couple with. The integration of these signals (1H each) confirms this assignment. The distinct singlets for the three methyl groups (two on the ring and one from the ester) and their integration (3H each) further support the proposed structure. The broadness of the amino (-NH₂) proton signal is characteristic and its chemical shift can be variable.
The ¹³C-NMR spectrum complements this by showing ten distinct signals, accounting for all carbon atoms and confirming the molecule's asymmetry. The specific chemical shifts of the quaternary carbons (C-1, C-2, C-4, C-5) versus the protonated carbons (C-3, C-6) provide definitive evidence for the substitution pattern on the aromatic ring. Together, ¹H and ¹³C-NMR data provide an unambiguous confirmation of the compound's identity and isomeric purity. google.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₁₃NO₂. The calculated monoisotopic mass for this formula is 179.09463 g/mol .
In a patent describing the synthesis of this compound, Electrospray Ionization Mass Spectrometry (ESIMS) was used for its characterization. google.com The analysis showed a peak at an m/z of 180, corresponding to the protonated molecule [M+H]⁺. The calculated exact mass for the [M+H]⁺ ion (C₁₀H₁₄NO₂⁺) is 180.10245 g/mol . The detection of this ion at the correct mass-to-charge ratio by HRMS would serve as definitive confirmation of the compound's molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying and quantifying individual components within a complex mixture. nih.govresearchgate.net
In the context of analyzing a sample potentially containing this compound, the mixture is first vaporized and injected into the GC system. The components are then separated based on their boiling points and interactions with the stationary phase of the GC column. Aromatic amines can be challenging to analyze due to their polarity, but specialized columns and derivatization techniques can be employed to achieve good separation. labrulez.com As each component, including this compound, elutes from the column, it enters the mass spectrometer. The MS then ionizes the molecules and detects them based on their unique mass spectrum, which serves as a molecular fingerprint, allowing for positive identification. This technique is widely used for analyzing primary aromatic amines in various matrices. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS) for Compound Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC is employed to separate the target compound from any impurities, starting materials, or byproducts from its synthesis. The sample is dissolved in a suitable solvent and injected into the LC system, where it travels through a column packed with a stationary phase. Differences in affinity for the stationary phase cause the components of the mixture to separate.
Following separation, the eluent from the LC column is directed into the mass spectrometer. The MS ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.
For this compound (C₁₀H₁₃NO₂), the monoisotopic mass is 179.09464 Da. uni.lu In typical soft ionization techniques like electrospray ionization (ESI), the compound is often observed as a protonated molecule, [M+H]⁺. The high-resolution mass measurement of this ion allows for the confirmation of the elemental composition. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.
Predicted mass spectrometry data for various adducts of this compound are presented below, which are crucial for its unambiguous identification. uni.lu
Table 1: Predicted LC/MS Data for this compound Adducts
| Adduct Form | Predicted Mass-to-Charge (m/z) |
|---|---|
| [M+H]⁺ | 180.10192 |
| [M+Na]⁺ | 202.08386 |
| [M+NH₄]⁺ | 197.12846 |
| [M+K]⁺ | 218.05780 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
The structure of this compound contains several key functional groups: a primary aromatic amine (-NH₂), an aromatic ring, a methyl ester (-COOCH₃), and alkyl C-H bonds. Each of these groups has characteristic vibrational frequencies.
N-H Stretching: The primary amine group is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: The aromatic and aliphatic C-H bonds will have stretching vibrations typically appearing just above and below 3000 cm⁻¹, respectively.
C=O Stretching: The carbonyl group of the methyl ester is a strong chromophore in the IR spectrum and will produce a very strong, sharp absorption band, typically in the range of 1725-1705 cm⁻¹.
C=C Stretching: The aromatic ring will exhibit several C=C stretching vibrations in the 1620-1450 cm⁻¹ region.
C-O and C-N Stretching: The C-O stretch of the ester and the C-N stretch of the aromatic amine are found in the fingerprint region (below 1400 cm⁻¹). Specifically, the ester C-O stretches usually appear as two bands between 1300 cm⁻¹ and 1050 cm⁻¹, while the aromatic C-N stretch is expected between 1340-1250 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) |
| Methyl Ester | C=O Carbonyl Stretch | 1725 - 1705 |
| Aromatic Ring | C=C Stretch | 1620 - 1450 |
| Aromatic Amine | C-N Stretch | 1340 - 1250 |
| Ester | C-O Stretch | 1300 - 1050 |
Fourier-Transform Infrared (FTIR) spectroscopy, a high-resolution version of IR spectroscopy, is particularly useful for studying intermolecular interactions, such as hydrogen bonding. In the solid state, molecules of this compound can interact with each other. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the ester's carbonyl group (C=O) can act as hydrogen bond acceptors.
These intermolecular hydrogen bonds cause a noticeable change in the IR spectrum compared to the spectrum of the compound in a non-polar, dilute solution where such interactions are minimized. The stretching frequencies of the participating functional groups are affected:
The N-H stretching bands will typically shift to lower wavenumbers (a redshift) and become broader and more intense.
The C=O stretching band will also experience a redshift to a lower frequency, as hydrogen bonding weakens the C=O double bond slightly.
By comparing the FTIR spectra of the compound in different phases (e.g., solid vs. dilute solution), the presence and relative strength of these intermolecular hydrogen bonds can be inferred, providing insight into the compound's solid-state structure and molecular packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene ring. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones, specifically π → π* transitions within the aromatic system.
The presence of substituents on the benzene ring significantly influences the wavelength of maximum absorbance (λmax). The amino group (-NH₂) is a powerful activating group (auxochrome) that donates electron density to the ring, while the methyl ester group (-COOCH₃) is a deactivating group. The combined effect of the amino, methyl, and ester groups on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of the characteristic benzene absorption bands.
Crystallographic Studies and Solid State Characterization
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method used in chemistry and materials science to predict a wide range of molecular properties.
Geometry Optimization and Electronic Structure Analysis
A foundational step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For Methyl 4-amino-2,5-dimethylbenzoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.
Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and electronic properties.
No specific published data on the optimized geometry or electronic structure of this compound is currently available.
Prediction of Spectroscopic Parameters
DFT calculations are frequently employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
A theoretical prediction of the 1H and 13C NMR spectra and the IR vibrational spectrum for this compound has not been reported in scientific literature.
Analysis of Molecular Orbitals and Reactivity Descriptors
The analysis of frontier molecular orbitals (HOMO and LUMO) provides insight into the regions of a molecule that are most likely to be involved in chemical reactions. From the energies of these orbitals, reactivity descriptors such as chemical potential, hardness, and softness can be calculated. These descriptors help to quantify the molecule's reactivity and predict its behavior in different chemical environments.
Table 1: Conceptual DFT Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Significance | Predicted Value for this compound |
|---|---|---|---|
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital | Data Not Available |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital | Data Not Available |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity | Data Not Available |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency | Data Not Available |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | Data Not Available |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability | Data Not Available |
Note: This table is illustrative. No published computational data exists for this compound.
Molecular Dynamics and Simulation Studies
Molecular dynamics simulations allow for the study of the physical movements of atoms and molecules over time. This provides a dynamic picture of the molecule's behavior and conformational preferences.
Conformational Analysis and Stability Predictions
This compound possesses rotatable bonds, particularly around the ester and amino groups. Conformational analysis would involve exploring the potential energy surface to identify the different stable conformers and the energy barriers between them. This would reveal the most likely shapes the molecule adopts at a given temperature.
There are no published molecular dynamics studies on the conformational landscape of this compound.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It highlights electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, and positive potential around the amino hydrogens.
Specific ESP maps for this compound are not available in the public domain.
Quantitative Structure-Activity Relationships (QSAR) for Related Aminobenzoates
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new molecules. For aminobenzoate derivatives, QSAR studies have been pivotal in elucidating the structural features that govern their biological functions.
A notable QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, revealed significant correlations between physicochemical properties and inhibitory activity. nih.gov The study demonstrated that the inhibitory potency against various bacteria, including Staphylococcus aureus and Escherichia coli, is influenced by several molecular descriptors. nih.gov Key findings from this research indicated that:
Hydrophobicity and Molar Refractivity: An increase in these parameters was associated with enhanced inhibitory activity.
Aromaticity: A higher degree of aromatic character in the molecules also contributed positively to their inhibitory function.
Substituent Effects: The presence of a hydroxyl (-OH) group on the benzoic acid nucleus was found to be conducive to the inhibitory activity. Conversely, the inclusion of heteroatoms such as nitrogen, oxygen, or sulfur in other parts of the molecule tended to decrease the activity. nih.gov
These findings highlight the importance of specific structural and physicochemical properties in the design of potent aminobenzoate-based inhibitors.
In a different but related context, QSAR studies on aminobenzimidazole derivatives as fourth-generation EGFR inhibitors have also provided valuable insights. nih.gov Through 4D-QSAR and multivariate image analysis (MIA-QSAR), researchers established robust models that could predict the inhibitory activity against mutated forms of the epidermal growth factor receptor. nih.gov These models, supported by molecular docking, offer theoretical guidance for the development of new and more effective inhibitors. nih.gov
The table below summarizes the general trends observed in QSAR studies of related aminobenzoate and similar aromatic amine derivatives.
| Molecular Descriptor | Influence on Inhibitory Activity | Source |
| Hydrophobicity | Increased hydrophobicity generally enhances activity. | nih.gov |
| Molar Refractivity | Higher molar refractivity is often beneficial. | nih.gov |
| Aromaticity | Increased aromatic character can lead to higher potency. | nih.gov |
| -OH Substitution | Presence of hydroxyl groups on the aromatic ring is favorable. | nih.gov |
| Heteroatom Presence | Presence of N, O, or S at certain positions can decrease activity. | nih.gov |
Force-Field Calculations for Nonbonding Interactions
The nonbonding interactions are typically modeled using a combination of the Lennard-Jones potential and Coulomb's law. nih.gov The total nonbonding energy is a summation of these interactions between all pairs of non-bonded atoms. nih.gov
Equation for Nonbonding Interactions:
Enonbonded = Σi
Where:
The first two terms represent the Lennard-Jones potential, with A and B being parameters for repulsive and attractive van der Waals forces, respectively.
The third term represents the electrostatic interaction between atomic partial charges (q).
rij is the distance between atoms i and j.
ε is the dielectric constant.
The accurate parameterization of these nonbonding interactions is a significant challenge, especially for aromatic systems. Standard force fields like AMBER, CHARMM, and OPLS have been shown to have limitations in reproducing experimental data for aromatic interactions. nih.gov One of the key difficulties lies in modeling the anisotropic nature of the electron distribution in aromatic rings. nih.govresearchgate.net
More advanced force fields, such as the XED force field, which explicitly represents electron anisotropy using off-atom center charges, have demonstrated superior performance in reproducing both the interaction energies and the three-dimensional structures of aromatic complexes. nih.govresearchgate.net
The table below provides a conceptual overview of the components of force-field calculations for nonbonding interactions in a molecule like this compound.
| Interaction Type | Potential Function | Key Parameters | Relevance to Aromatic Esters |
| Van der Waals | Lennard-Jones 6-12 | ε (well depth), σ (collision diameter) | Governs stacking and steric interactions between aromatic rings and substituents. |
| Electrostatic | Coulomb's Law | Atomic partial charges (q) | Crucial for interactions involving the polar ester and amino groups, and the quadrupole moment of the benzene (B151609) ring. |
Hammett Correlations and Substituent Effects on Reaction Rates
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It establishes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. researchgate.netlibretexts.org
The Hammett Equation:
log(k/k0) = σρ
Where:
k is the rate constant for the substituted reactant.
k0 is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. walisongo.ac.id
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups accelerate the reaction, indicating the development of a positive charge in the transition state.
Studies on the hydrolysis of substituted benzoate (B1203000) esters provide excellent examples of Hammett correlations. For instance, the alkaline hydrolysis of ethyl benzoates has been extensively studied. libretexts.org A Hammett plot for this reaction yields a positive ρ value, indicating that electron-withdrawing substituents on the benzene ring stabilize the negatively charged transition state of the reaction, thus increasing the hydrolysis rate. libretexts.orgwalisongo.ac.id
Similarly, the enzymatic hydrolysis of para-substituted 4-nitrophenyl benzoate esters by various enzymes like trypsin and lipase (B570770) has been investigated using Hammett plots. researchgate.netresearchgate.netemerginginvestigators.org These studies have shown that even in enzyme-catalyzed reactions, electronic effects of substituents play a crucial role in determining the reaction rates. researchgate.netresearchgate.netemerginginvestigators.org The ρ values obtained from these studies provide insights into the reaction mechanism and the nature of the transition state within the enzyme's active site. researchgate.netresearchgate.netemerginginvestigators.org
The following table presents representative Hammett substituent constants (σ) for various groups, which are relevant for understanding the reactivity of substituted benzoates.
| Substituent | σmeta | σpara | Electronic Effect |
| -NH2 | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Electron-Donating |
| -CH3 | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -Cl | +0.37 | +0.23 | Weak Electron-Withdrawing |
| -NO2 | +0.71 | +0.78 | Strong Electron-Withdrawing |
Data compiled from various sources.
The table below shows experimentally determined reaction constants (ρ) for the hydrolysis of benzoate esters under different conditions.
| Reaction | ρ Value | Interpretation | Source |
| Alkaline Hydrolysis of Ethyl Benzoates (85% Ethanol-Water) | ~+2.5 | Reaction is highly sensitive to substituents; accelerated by electron-withdrawing groups. | libretexts.orgwalisongo.ac.id |
| Trypsin-catalyzed Hydrolysis of 4-Nitrophenyl Benzoates | ~+0.5 | Moderate sensitivity to substituents; suggests some charge buildup in the transition state. | researchgate.netresearchgate.net |
| Lipase-catalyzed Hydrolysis of 4-Nitrophenyl Benzoates | ~+1.5 | High sensitivity to substituents; indicates significant negative charge development in the transition state. | researchgate.netresearchgate.net |
Advanced Research Applications of Methyl 4 Amino 2,5 Dimethylbenzoate and Its Derivatives
Applications in Medicinal Chemistry and Pharmaceutical Research
The structural characteristics of Methyl 4-amino-2,5-dimethylbenzoate, including its aromatic ring, amino group, and ester functional group, make it a valuable starting point and framework for designing and synthesizing novel chemical entities with potential pharmacological effects.
Development of Pharmaceutical Intermediates and Building Blocks
This compound is a key pharmaceutical intermediate, a compound that serves as a stepping stone in the synthesis of more complex active pharmaceutical ingredients. manusaktteva.com Its structure is amenable to various chemical modifications, rendering it a versatile building block for constructing diverse compound libraries. nih.govnih.gov For example, it is a precursor in creating potent inhibitors for polo-like kinase 1 (Plk1), an enzyme pivotal in cell cycle regulation and a target for anti-cancer drugs. The amino group on the benzoate (B1203000) can be easily converted to other functional groups, facilitating the assembly of complex molecular structures.
Exploration as Scaffolds for Bioactive Compounds
The fundamental structure of this compound offers a solid scaffold that medicinal chemists can modify to develop new bioactive compounds. Its derivatives have been examined for a wide range of biological activities. acs.orgresearchgate.net By altering the core structure, scientists have synthesized compounds that act as potent enzyme inhibitors. The inherent properties of the dimethylbenzoate core can be fine-tuned through chemical synthesis to enhance the potency, selectivity, and pharmacokinetic profiles of potential drug candidates.
Enzyme Inhibition Studies
Derivatives of this compound have demonstrated potential as inhibitors of several enzymes implicated in various diseases. Notably, certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes. nih.gov Other related compounds have shown inhibitory activity against protein kinase B (Akt), a critical component of cell signaling pathways often dysregulated in cancer. nih.gov The capacity to selectively inhibit these enzymes underscores the potential of this chemical family in the development of targeted therapies. researchgate.netresearchgate.net
Research into Antimicrobial Properties (e.g., antibacterial, antifungal, anthelmintic activity)
Scientific studies have shown that derivatives of this compound exhibit a range of antimicrobial activities. Researchers have synthesized and assessed pyrazole (B372694) derivatives that include the 2,5-dimethylaniline (B45416) structure, finding them to have significant antibacterial and antifungal properties. nih.gov These compounds have been effective against different bacterial and fungal strains, suggesting they could be lead compounds for new anti-infective agents. nih.govresearchgate.netnih.govmdpi.compjsir.orguctm.edumdpi.comnih.govrsc.orgadvms.pl Further research has also explored similar compounds for their anthelmintic activity, indicating the broad potential of this chemical class in fighting infectious diseases.
Investigation of Antioxidant Activity
The potential antioxidant properties of compounds related to this compound have also been a focus of scientific inquiry. The presence of an amino group on the aromatic ring suggests these molecules may function as radical scavengers. mdpi.com Studies on related aminobenzoate derivatives have investigated their capacity to counteract oxidative stress, a key contributor to various diseases. researchgate.netnih.govtcsae.org While extensive direct research on the antioxidant activity of this compound is limited, the broader class of aminobenzoic acid derivatives is recognized for these potential properties. ewg.org
Research on Interactions with Cellular Receptors and Signaling Pathways
A growing area of research is the exploration of how derivatives of this compound interact with cellular components. Studies on related kinase inhibitors have shed light on their binding mechanisms within the ATP-binding pocket of enzymes such as Akt. This research provides valuable insights into the structure-activity relationships that determine their biological effects. A thorough understanding of these molecular interactions is essential for the rational design of more potent and selective drug candidates capable of modulating specific signaling pathways involved in diseases like cancer. genome.jp
Compound Information
| Compound Name | CAS Number | Molecular Formula |
| This compound | Not Available | C10H13NO2 |
| 4-Amino-2,5-dimethylbenzoic acid | 21339-73-1 | C9H11NO2 |
| 5-Amino-2,4-dimethylbenzoic acid | 24587-05-1 | C9H11NO2 |
| Methyl 4-aminobenzoate (B8803810) | 619-45-4 | C8H9NO2 |
| Methyl 4-amino-2-methylbenzoate | 6933-47-7 | C9H11NO2 |
| Methyl 5-amino-2,4-dimethylbenzoate | 140112-97-6 | C10H13NO2 |
| 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | 83-07-8 | C11H13N3O |
| Methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate | Not Available | Not Available |
Studies on Antihypertensive and Antifungal Properties of Derivatives
Derivatives of this compound have been the subject of investigation for their potential biological activities, particularly in the realms of antihypertensive and antifungal applications.
Antihypertensive Research: Patents have disclosed the use of this compound in the synthesis of novel fused heterocyclic ring compounds that function as Rho kinase inhibitors. googleapis.com These inhibitors are explored for a wide array of therapeutic uses, including the treatment of hypertension. googleapis.com The mechanism of action is linked to the relaxation of smooth muscle. googleapis.com In the synthesis pathways detailed, this compound is a key intermediate. For instance, it is converted to its monohydrochloride salt and subsequently used to prepare N-acylated derivatives like methyl 4-(acetylamino)-2,5-dimethylbenzoate, which serve as building blocks for the final complex heterocyclic inhibitors. googleapis.comgoogle.com
Antifungal Research: The compound serves as a precursor in the creation of fungicidal aryl amidines. google.com Research outlined in patent literature demonstrates a process where this compound is first hydrolyzed to 4-amino-2,5-dimethylbenzoic acid. google.com This resulting carboxylic acid is a crucial component for the subsequent construction of the final aryl amidine compounds, which are designed to protect plants from phytopathogenic fungi. google.com These fungicides are being researched for their potential to offer protection against a broad spectrum of fungi, including ascomycetes, basidiomycetes, deuteromycetes, and oomycetes. google.com
Research on Fungicidal Activity of Aryl Amidines Derived from this compound
Specific research has focused on the development of aryl amidine compounds with fungicidal properties, directly utilizing this compound as a starting material. A key patent discloses a class of fungicidal aryl amidines for agricultural use. google.com
The synthesis pathway involves the initial conversion of this compound to its corresponding carboxylic acid. This transformation is a critical step, creating the necessary functional group for building the amidine structure. The process described involves the hydrolysis of the methyl ester group under basic conditions using lithium hydroxide (B78521) (LiOH), followed by acidification to yield the free carboxylic acid, 4-amino-2,5-dimethylbenzoic acid. google.com This acid is then used in subsequent steps to build the final, complex aryl amidine fungicides. google.comgoogle.com
Table 1: Synthesis of Aryl Amidine Precursor
| Starting Material | Reagents | Product | Yield | Reference |
|---|
Investigation into Potential as Payloads for Targeted Therapies
Information regarding the investigation of this compound or its direct derivatives as payloads for targeted therapies is not available in the provided search results.
Applications in Materials Science
Role in the Creation of New Chemical Entities with Industrial Potential
This compound is a valuable building block for creating new chemical entities with significant industrial potential, particularly in the pharmaceutical and agricultural sectors. The patent literature underscores its role in generating proprietary compounds with potent biological activities.
In the pharmaceutical industry, it is a documented starting material for the synthesis of Rho kinase inhibitors. googleapis.com These inhibitors are being investigated for a multitude of diseases, including hypertension, angina, arteriosclerosis, and cancer, indicating a substantial potential market. googleapis.com The synthesis of these complex molecules represents the creation of new chemical entities aimed at high-value therapeutic targets. googleapis.comgoogle.com
In the agricultural industry, its use in preparing precursors for fungicidal aryl amidines highlights its industrial relevance. google.comgoogle.com These fungicides are designed to protect crops from fungal diseases, a critical need in global food production. google.com The development of such compounds into commercial products for crop protection represents a significant industrial application. google.com
Role in Organic Synthesis as a Versatile Starting Material
This compound is a versatile starting material in organic synthesis, valued for its substituted aromatic ring containing three key functional handles: an amine, a methyl ester, and specific substitution points on the ring. These features allow for a variety of chemical transformations to build more complex molecules.
Its utility is clearly demonstrated in the synthesis of precursors for bioactive compounds:
Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to a carboxylic acid. As seen in the synthesis of fungicidal aryl amidine precursors, treatment with lithium hydroxide converts the ester to 4-amino-2,5-dimethylbenzoic acid, providing a carboxylic acid group for further reactions like amide bond formation. google.com
N-Acylation: The amino group is a reactive site for acylation. In the synthesis of Rho kinase inhibitors, the amine is reacted with acetyl chloride to form methyl 4-(acetylamino)-2,5-dimethylbenzoate. googleapis.comgoogle.com This transformation protects the amine or modifies its electronic properties for subsequent synthetic steps.
Table 2: Examples of Synthetic Transformations
| Starting Material | Transformation | Reagents | Product | Application | Reference |
|---|---|---|---|---|---|
| This compound | Hydrolysis | LiOH | 4-amino-2,5-dimethylbenzoic acid | Precursor for Fungicides | google.com |
| This compound monohydrochloride | N-Acetylation | Acetyl chloride, Triethylamine | Methyl 4-(acetylamino)-2,5-dimethylbenzoate | Precursor for Rho Kinase Inhibitors | googleapis.comgoogle.com |
These examples showcase how this relatively simple molecule can be selectively modified at its functional groups to serve as a key intermediate in the multi-step synthesis of complex, high-value compounds for the pharmaceutical and agricultural industries.
Preparation of Diverse Chemical Compounds
The reactivity of the amino and ester functional groups, as well as the potential for substitution on the aromatic ring, makes this compound a useful starting material for the synthesis of a range of chemical derivatives. Research has explored its utility in creating novel compounds with potential applications in medicinal chemistry and materials science.
One key area of investigation involves the modification of the amino group. Through reactions such as acylation, alkylation, and diazotization, the amino functionality can be transformed to introduce new chemical moieties. These modifications can significantly alter the electronic and steric properties of the molecule, leading to the generation of a library of derivatives. For instance, acylation of the amino group can yield various amides, which are common structural motifs in biologically active compounds.
The ester group also provides a handle for chemical manipulation. Saponification of the methyl ester to the corresponding carboxylic acid opens up another avenue for derivatization, such as the formation of different esters or amides. The resulting carboxylic acid can also participate in various coupling reactions, further expanding the diversity of accessible compounds.
While specific, extensively documented examples of the preparation of a wide array of compounds directly from this compound are not broadly reported in readily accessible literature, the fundamental reactivity of its functional groups suggests its potential as a precursor. The following table outlines the types of derivatives that could theoretically be synthesized from this starting material based on standard organic chemistry principles.
| Derivative Type | Potential Synthetic Transformation |
| Amides | Acylation of the amino group with acyl chlorides or anhydrides. |
| Substituted Amines | Alkylation or reductive amination of the amino group. |
| Azo Compounds | Diazotization of the amino group followed by coupling with an aromatic partner. |
| Carboxylic Acid | Hydrolysis of the methyl ester. |
| Alternative Esters | Transesterification or esterification of the corresponding carboxylic acid. |
Intermediate in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceutical and materials chemistry. The structure of this compound, containing both an amino group and an ester ortho to a methyl group, provides the necessary functionalities for the construction of fused heterocyclic ring systems.
A significant application of aminobenzoate derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The general synthetic strategy involves the condensation of an anthranilic acid derivative (or its ester) with a suitable one-carbon synthon. In the case of this compound, the amino group and the ester can react with various reagents to form a new six-membered heterocyclic ring fused to the existing benzene (B151609) ring.
For example, the reaction of an aminobenzoate with an amide or an orthoester can lead to the formation of a quinazolinone ring. The specific substitution pattern on the resulting quinazolinone would be dictated by the substituents on the starting this compound. The methyl groups at positions 2 and 5 would be retained on the final heterocyclic product, influencing its physical and biological properties.
While direct and explicit examples of the synthesis of a wide variety of heterocyclic compounds starting specifically from this compound are not extensively detailed in the available research literature, its structural analogy to other well-studied aminobenzoates strongly suggests its utility as an intermediate. The table below illustrates the potential heterocyclic systems that could be accessed from this precursor.
| Heterocyclic System | Potential Synthetic Route |
| Quinazolinones | Reaction with amides, orthoesters, or isocyanates. |
| Benzoxazinones | Reaction with phosgene (B1210022) or its equivalents. |
| Benzotriazines | Diazotization followed by intramolecular cyclization or reaction with a nitrogen-containing nucleophile. |
It is important to note that the reactivity and the specific products formed would be highly dependent on the reaction conditions, including the choice of reagents, catalysts, and solvents. Further research is required to fully explore and document the synthetic potential of this compound as an intermediate in the preparation of diverse heterocyclic compounds.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Traditional chemical synthesis pathways for aminobenzoic acids and their derivatives often depend on petroleum-based precursors and may involve harsh reaction conditions. mdpi.com The future of synthesizing compounds like Methyl 4-amino-2,5-dimethylbenzoate is geared towards greener and more sustainable methods. A significant trend is the development of biosynthetic routes that utilize renewable resources. mdpi.com
Researchers are exploring the use of microorganisms and simple carbohydrates, such as glucose, to produce aminobenzoic acids via the shikimate pathway. mdpi.com This biological approach avoids the use of toxic materials and environmentally harmful conditions associated with petrochemical synthesis. mdpi.commdpi.com For instance, para-aminobenzoic acid (PABA) can be synthesized from chorismate in a multi-step enzymatic process, offering a sustainable alternative to conventional methods. mdpi.com
Table 1: Emerging Sustainable Synthesis Strategies for Aminobenzoates
| Trend | Description | Key Advantages |
|---|---|---|
| Biosynthesis | Use of engineered microorganisms to convert renewable feedstocks (e.g., glucose) into aminobenzoic acids. mdpi.com | Reduces reliance on fossil fuels, minimizes toxic byproducts, operates under mild conditions. mdpi.comgoogle.com |
| Green Solvents | Replacement of volatile organic solvents with environmentally benign alternatives, such as water. rsc.org | Enhances reaction rates, improves safety, reduces environmental pollution. rsc.org |
| Catalyst Advancement | Development of novel, more efficient catalysts for key reaction steps. researchgate.net | Increases yield, improves selectivity, allows for milder reaction conditions. |
Deeper Mechanistic Understanding of Complex Reactions Involving the Compound
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. Future research will focus on detailed mechanistic studies of reactions involving this compound. This includes investigating the role of catalysts, intermediates, and transition states in various transformations. For example, studies on the synthesis of 1,5-benzodiazepines have explored the catalytic action of various Brønsted acids, including p-aminobenzoic acid, to understand their mechanism of action. researchgate.net
Furthermore, computational methods are being employed to outline the structural and conformational requirements for molecular interactions, providing insights that can guide the design of more efficient reactions. nih.gov Elucidating these complex mechanisms will enable chemists to fine-tune reaction conditions to maximize yields and minimize the formation of unwanted byproducts.
Expansion of Biological Activity Profiling and Target Identification
While parent aminobenzoic acids like PABA are known for their biological roles, there is significant potential to expand the biological activity profiling for derivatives like this compound. nih.gov Research is moving towards screening this and related compounds against a wider array of biological targets to uncover new therapeutic applications. nih.gov
Derivatives of 4-aminobenzoic acid have been shown to possess a range of promising biological activities, including anticancer, antibacterial, and antioxidant properties. nih.govtandfonline.com A recent study detailed the synthesis of various alkyl derivatives of 4-aminobenzoic acid and evaluated their cytotoxic activity against lung and oral squamous carcinoma cell lines, with some compounds showing significant inhibitory properties. tandfonline.com Future work will likely involve similar comprehensive screening for this compound and its novel derivatives to identify specific molecular targets and understand their mechanisms of action in biological processes. nih.gov
Design and Synthesis of New Derivatives with Tuned Properties and Enhanced Bioactivity
The structural scaffold of this compound is a versatile platform for the design and synthesis of new derivatives with tailored properties. By modifying the functional groups on the aromatic ring, researchers can fine-tune the molecule's electronic, steric, and lipophilic characteristics to enhance its bioactivity or other desired properties. nih.govtandfonline.com
The synthesis of novel O- and N-alkyl derivatives of 4-aminobenzoic acid serves as a template for this approach, where modifications led to compounds with potent anticancer activity. tandfonline.com Similarly, new quinazoline (B50416) derivatives have been designed and synthesized to explore their potential as antihyperlipidemic and α-glucosidase inhibitory agents. researchgate.net This strategic derivatization is a key trend aimed at creating a library of compounds with optimized efficacy for specific applications, from pharmaceuticals to materials science. nih.gov
Advanced Computational Modeling for Predictive Research and Drug Discovery
Computational modeling is becoming an indispensable tool in chemical research. For compounds like this compound, advanced computational techniques are being used for a variety of predictive purposes. These models can forecast physicochemical properties, potential biological activity, and toxicity, thereby accelerating the research and development process. nih.govuni.lu
Techniques such as quantitative structure-activity relationship (QSAR) modeling help to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govarxiv.org Furthermore, molecular docking and conformational analysis can predict how a molecule like this compound or its derivatives might bind to a biological target, providing critical insights for drug design. nih.gov These predictive capabilities allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mit.edu
Integration of Machine Learning and AI in Chemical Research of Aminobenzoates
In the context of drug discovery, ML models are being trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, which is a critical step in development. youtube.com These technologies can screen billions of molecules virtually to identify those with the highest probability of success. mit.edu For aminobenzoates, ML algorithms can be used to build sophisticated QSAR models, analyze structure-activity relationships, and identify "activity cliffs" where small structural changes lead to large changes in biological activity, providing valuable information for lead optimization. nih.gov The application of AI and ML promises to streamline the entire discovery pipeline, from initial concept to a potential therapeutic candidate, making the process faster and more cost-effective. youtube.commdpi.com
Table 2: Applications of AI and Machine Learning in Aminobenzoate Research
| Application Area | AI/ML Technique | Objective |
|---|---|---|
| Drug Discovery | Deep Learning, Generative Models | Identify novel drug candidates, design new molecules with desired properties. nih.govnih.gov |
| Property Prediction | QSAR, Neural Networks | Predict physicochemical properties, bioactivity, and toxicity (ADMET) of new derivatives. nih.govarxiv.org |
| Synthesis Planning | Algorithmic Frameworks (e.g., SPARROW) | Optimize synthetic routes by minimizing cost and maximizing the likelihood of desired properties. mit.edu |
| Data Analysis | Self-Supervised Learning | Analyze large datasets from high-throughput screening to identify patterns and active compounds. youtube.com |
| Lead Optimization | Reinforcement Learning, GNNs | Systematically modify molecular structures to enhance therapeutic efficacy and minimize side effects. nih.gov |
Q & A
Q. How can researchers address discrepancies in reported spectral data (NMR, IR) for this compound across literature sources?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
